molecular formula C7H7IN2O B183010 3-Iodobenzohydrazide CAS No. 39115-94-1

3-Iodobenzohydrazide

Cat. No. B183010
CAS RN: 39115-94-1
M. Wt: 262.05 g/mol
InChI Key: SSWUMULSRFHKKU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of iodine-containing heterocycles and other compounds is well-documented in the provided papers. For instance, the use of o-iodoxybenzoic acid (IBX) in the synthesis of heterocycles from unsaturated N-aryl amides is described, highlighting the generality and scope of this cyclization reaction . Similarly, (diacetoxy)iodobenzene (PIDA)-mediated oxidative C-H amination is used for the synthesis of 3-amino substituted imidazopyridines . These methodologies, which often proceed through radical pathways, could potentially be adapted for the synthesis of 3-Iodobenzohydrazide.

Molecular Structure Analysis

While the molecular structure of 3-Iodobenzohydrazide is not directly analyzed in the papers, the structural analysis of related iodine-containing compounds is discussed. For example, the paper on the synthesis of 2-iodo-3,4,5-trimethoxybenzoic acid provides insights into the structural features of aryl iodides, which could be relevant to understanding the molecular structure of 3-Iodobenzohydrazide .

Chemical Reactions Analysis

The papers provide a wealth of information on the chemical reactivity of iodine-containing compounds. The use of hypervalent iodine reagents in organic synthesis is a recurring theme, with IBX being used for oxidative desulfurization and the synthesis of azoles , as well as for oxidation processes adjacent to carbonyl functionalities . These studies suggest that 3-Iodobenzohydrazide could also participate in similar oxidative and cyclization reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Iodobenzohydrazide can be inferred from the properties of similar compounds discussed in the papers. For example, the reactivity of iodine(V) reagents like IBX in various organic transformations indicates that 3-Iodobenzohydrazide may have significant electrophilic character and could be a useful intermediate in the synthesis of more complex molecules .

Scientific Research Applications

  • Antiviral and Cytotoxic Activities : 3-Iodobenzohydrazide functionalized hexamolybdates demonstrate potent inhibitory activity against coxsackievirus B3 and low cytotoxic activity against Hep-2 cell lines, indicating potential use in antiviral therapies (Wang et al., 2022).

  • Antimicrobial Activity : Derivatives of 3-Iodobenzohydrazide exhibit antimicrobial activity, particularly against Staphylococcus spp., showing potential as antimicrobial agents (Paruch et al., 2020).

  • Catalysis in Organic Synthesis : 3-Iodobenzohydrazide is used in the synthesis of diverse organic compounds, such as 3-arylideneaminoquinazolin-4(1H)-one derivatives, highlighting its role in facilitating various chemical reactions (Wang et al., 2011).

  • Synthesis of Iodinated Compounds : It is utilized in the synthesis of various 3-iodobenzo[b]furans, which have applications in pharmaceuticals and materials science (Okitsu et al., 2008).

  • Antibacterial Applications : Certain aminobenzimidazole ureas derived from 3-Iodobenzohydrazide exhibit antibacterial activity, particularly against Gram-positive bacteria (Grillot et al., 2014).

  • Inorganic Chemistry and Catalysis : It is involved in the synthesis of new antimony(III) iodide complexes with potential applications in catalysis and materials science (Ozturk et al., 2010).

  • Corrosion Inhibition : Derivatives of benzimidazole, which can be synthesized from 3-Iodobenzohydrazide, have shown potential as corrosion inhibitors (Obot & Obi-Egbedi, 2010).

  • Diagnostic Imaging : 3-Iodobenzohydrazide derivatives are used in the development of radiographic iodinated contrast agents, which are critical in medical imaging (Spampinato et al., 2017).

Safety And Hazards

The safety information for 3-Iodobenzohydrazide indicates that it has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 . More detailed safety and hazard information can be found in the compound’s Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

3-iodobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN2O/c8-6-3-1-2-5(4-6)7(11)10-9/h1-4H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWUMULSRFHKKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00346854
Record name 3-Iodobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodobenzohydrazide

CAS RN

39115-94-1
Record name 3-Iodobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 39115-94-1
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Synthesis routes and methods I

Procedure details

A suspension of 3-iodobenzoic acid (1.24 g, 5.0 mmol) in 15 mL of dichloromethane containing one drop of N,N-dimethylformamide was treated dropwise with oxalyl chloride (0.70 mL, 7.5 mmol). After stirring for 2.5 h at room temperature, the solution was concentrated under reduced pressure to afford a pale orange oil, which was dissolved in 10 mL of dry tetrahydrofuran (THF) and added dropwise to an ice-cold suspension of tert-butyl carbazate (793 mg, 6.0 mmol) and triethylamine (1.10 mL) in 15 mL of dry THF. The resultant mixture was allowed to warm to room temperature overnight, and was then concentrated under reduced pressure. The residue was partitioned between ethyl acetate and water, and the organic layer was washed sequentially with 5% aqueous hydrochloric acid, saturated aqueous sodium bicarbonate solution, and saturated aqueous brine, dried (magnesium sulfate), and concentrated under reduced pressure to afford an off-white solid. Trituration with hexanes afforded a white powder, which was suspended in 60 mL of dichloromethane and cooled in an ice-water bath. Trifluoroacetic acid (25 mL) was added dropwise, and the mixture was warmed to room temperature. After 1 h, the solution was concentrated under reduced pressure, and the residue was dissolved in 60 mL of water and was neutralized to pH 8 with 1N aqueous sodium hydroxide solution. The resultant precipitate was collected, washed with water, and dried in vacuo to afford 3-iodobenzhydrazide as a white powder.
[Compound]
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hexanes
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Synthesis routes and methods II

Procedure details

Commercially available 3-iodobenzoic acid (7.41 g, 29.9 mmol) was dissolved in THF (121 mL), and the mixture was stirred at room temperature for 45 minutes after adding 1,1′-carbonyldiimidazole (5.33 g, 32.9 mmol). The mixture was further stirred at room temperature for 2 hours after adding hydrazine.monohydrate (5.3 mL, 109 mmol). The mixture was then concentrated under reduced pressure, and recrystallized from methanol and water to give 3-iodobenzohydrazide (6.08 g, 78%).
Quantity
7.41 g
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reactant
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121 mL
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5.3 mL
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Synthesis routes and methods III

Procedure details

To Methyl 3-iodobenzoate (25.0 g, 95.41 mmol) in ethanol (120.0 ml) was added hydrazine hydrate (50.0 ml). The reaction mixture was reflux for 18 hours. Heating was stopped and then water (300.0 ml) was added. After cooling down to room temperature, white solid was appeared. The white product solid was collected by filtration. The product was washed with water and dried under vacuum. Final white pure product was obtained in 23.0 g (92.0%). 1H NMR (400 MHz, DMSO-d6, δ): 9.85 (s, br, 1H, NH), 8.14 (t, J=1.6 Hz, 1H), 7.85 (m, 1H), 7.82 (m, 1H), 7.25 (t, J=8.0 Hz, 1H), 4.50 (s, 2H, NH2). 13C NMR (100 MHz, CDCl3) δ: 168.54, 155.38, 129.54, 126.72, 125.57, 34.90, 31.07.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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